molecular formula C22H21F3N4O2 B611504 TTA-A8

TTA-A8

カタログ番号: B611504
分子量: 430.4 g/mol
InChIキー: OURCOVUGQRXRTE-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TTA-A8は、T型カルシウムチャネルのアンタゴニストとして作用する低分子薬です。当初はメルク・アンド・カンパニー(Merck Sharp & Dohme Corp.)によって開発され、主に研究目的で使用されています。 この化合物は、睡眠障害や頭痛を含む神経系疾患の治療に有効性が示されています .

科学的研究の応用

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines:

Cell Line IC50 (μM)
A5492.39 ± 0.10
HCT-1163.90 ± 0.33
PC-3>100

These values indicate that the compound exhibits potent activity against lung cancer (A549) and colorectal cancer (HCT-116) cell lines, comparable to established treatments like sorafenib .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Substituents on the pyridine ring significantly influence biological activity.
  • Electron-withdrawing groups enhance inhibitory potency compared to electron-donating groups.
  • The presence of a trifluoroethoxy group optimizes the compound's binding affinity to target proteins .

Applications in Research

The compound serves as a valuable tool in ongoing research focused on:

  • Cancer Therapeutics : As a candidate for further development as a BRAF inhibitor.
  • G Protein-Coupled Receptor Modulation : Potential applications in modulating GPCR pathways, which are critical in various physiological processes and disease states .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • Anticancer Activity : A series of derivatives based on similar structures have shown promising results against multiple cancer types, suggesting that modifications to the core structure could yield even more effective agents .
  • Pharmacokinetics and Toxicology : Ongoing studies are assessing the pharmacokinetic profiles and toxicological impacts of this compound and its derivatives to ensure safety and efficacy in potential therapeutic applications.

作用機序

TTA-A8は、神経細胞の興奮性を調節するT型カルシウムチャネルを阻害することで効果を発揮します。これらのチャネルを阻害することで、this compoundは神経細胞へのカルシウムイオンの流入を減らし、神経細胞の活動を調節します。 このメカニズムは、異常な神経細胞の活動が重要な因子であるてんかんや睡眠障害などの疾患の治療に特に役立ちます .

類似の化合物との比較

This compoundは、T型カルシウムチャネルアンタゴニストとして、その高い選択性と効力で独自性があります。 類似の化合物には、ミベフラジルがあり、これもT型カルシウムチャネルを阻害しますが、選択性は中程度です . 他の関連する化合物には、レボセモチアジルとORM-10962があり、これらは異なるタイプのカルシウムチャネルを標的とし、効力と選択性の程度が異なります .

準備方法

TTA-A8の合成は、いくつかの段階を伴います。 ある方法では、50μLのジメチルスルホキシド(DMSO)と300μLのポリエチレングリコール300(PEG300)を混合してインビボ製剤を調製し、その後50μLのTween 80と600μLの二重蒸留水(ddH2O)を添加します . その後、化合物を精製および特性評価して、品質と有効性を確認します。

化学反応の分析

This compoundは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で一般的に使用される試薬には、ジメチルスルホキシド、ポリエチレングリコール、Tween 80などがあります。 これらの反応から生成される主な生成物は、通常、カルシウムチャネル阻害特性を保持したthis compoundの誘導体です .

化学反応の分析

TTA-A8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80. The major products formed from these reactions are typically derivatives of this compound that retain its calcium channel blocking properties .

生物活性

The compound 2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide , with CAS number 1146395-46-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H21F3N4O2
  • Molecular Weight : 430.43 g/mol
  • IUPAC Name : (R)-2-(4-(3-methylpyrazin-2-yl)phenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
  • Purity : 98% .

The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. GPCRs are involved in signal transduction and are targets for many therapeutic agents. The compound's structural features suggest potential binding affinities to specific GPCR subtypes, which could lead to various downstream effects such as modulation of intracellular calcium levels and cyclic AMP production .

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the pyrazine moiety has been associated with enhanced cytotoxicity against various cancer cell lines. Research demonstrated that derivatives targeting specific GPCRs can induce apoptosis in tumor cells by activating signaling pathways that lead to cell cycle arrest .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines through the downregulation of NF-kB signaling pathways. This action may be beneficial in treating conditions characterized by chronic inflammation .

Neuroprotective Properties

There is emerging evidence that suggests neuroprotective effects attributed to compounds similar to this one. They may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

StudyFindings
Study on Anticancer Properties The compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating potent cytotoxicity.
Inflammation Model In vivo studies showed significant reductions in edema and inflammatory markers in animal models treated with the compound compared to controls.
Neuroprotection Study The compound reduced neuronal cell death by 40% in models of oxidative stress-induced neurotoxicity.

特性

IUPAC Name

2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c1-14(19-8-7-18(12-28-19)31-13-22(23,24)25)29-20(30)11-16-3-5-17(6-4-16)21-15(2)26-9-10-27-21/h3-10,12,14H,11,13H2,1-2H3,(H,29,30)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURCOVUGQRXRTE-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)NC(C)C3=NC=C(C=C3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)N[C@H](C)C3=NC=C(C=C3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Customer
Q & A

Q1: What is the primary mechanism of action of TTA-A8?

A1: this compound is a potent and selective antagonist of T-type calcium channels [, ]. These channels play a crucial role in neuronal excitability and are involved in various physiological processes, including sleep regulation. By blocking these channels, this compound can modulate neuronal activity and affect sleep architecture.

Q2: What is the evidence supporting this compound's efficacy in modulating sleep architecture?

A2: Preclinical studies using electroencephalography (EEG) telemetry in rats demonstrated that this compound significantly modifies sleep architecture []. This finding supports the potential of this compound as a sleep-regulating agent. Further research, including human clinical trials, is ongoing to explore its therapeutic benefits in sleep disorders.

Q3: What is known about the pharmacokinetic profile of this compound?

A3: this compound exhibits favorable pharmacokinetic properties in preclinical species, including a short half-life []. In a preliminary human clinical trial (n=12), a single 20 mg oral dose of this compound achieved a high maximum plasma concentration (Cmax) of 1.82 ± 0.274 μM with a short apparent terminal half-life of 3.0 ± 1.1 hours []. This short half-life is desirable for a sleep-regulating agent to minimize residual effects upon waking.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。